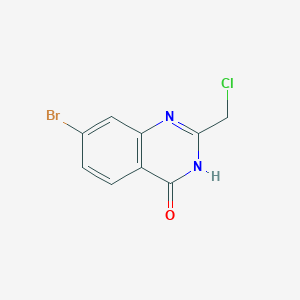
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate
説明
Synthesis Analysis
The synthesis of related compounds involves reactions with bromine and other reagents . For example, “5-Bromo-2-hydroxyacetophenone” can be prepared by the reaction of chloroacetyl chloride with 4-bromophenol in the presence of aluminium chloride . Another example is the synthesis of “1-(5-bromo-2-hydroxyphenyl)ethanone” which involves the reaction of p-Bromophenol with acetylchloride .Molecular Structure Analysis
The molecular structure of these compounds can be deduced from their molecular formulae. For instance, “5-Bromo-2-hydroxyacetophenone” has the molecular formula BrC6H3(OH)COCH3 , and “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” has the molecular formula C9H9BrO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “5-Bromo-2-hydroxyacetophenone” and “Methyl 2-(5-bromo-2-hydroxyphenyl)acetate” have been reported. For instance, “5-Bromo-2-hydroxyacetophenone” has a density of 2.0±0.1 g/cm3, a boiling point of 331.5±32.0 °C at 760 mmHg, and a flash point of 154.3±25.1 °C .科学的研究の応用
Synthesis and Pharmacological Potential
Several studies focus on the synthesis of pyrazole derivatives and their potential pharmacological applications. For instance, the design and synthesis of 1,2,3-triazole derivatives incorporating (halo)o-hydroxyphenyl groups, including bromophenyl, have shown potent antimicrobial activities, suggesting a framework for novel antimicrobial research (Zhao et al., 2012). Similarly, compounds derived from pyrazole synthesis, like 5-amino and 5-alkoxycarbonylpyrazoles, are of medicinal interest due to their anti-inflammatory and antipyretic properties, serving as intermediates in the synthesis of biologically active molecules (Reddy et al., 2004).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of pyrazole derivatives provides insights into their chemical properties and potential applications in organic synthesis. The synthesis of 3(5)-(2-hydroxyphenyl)-5(3)-styrylpyrazoles, for example, demonstrates the versatility of these compounds in organic chemistry, highlighting their role in Diels–Alder transformations and the establishment of structural features through NMR spectroscopy (Silva et al., 2004). Additionally, the regioselective direct arylation of azoles, promoted by tetrabutylammonium acetate, illustrates the utility of pyrazole derivatives in palladium-catalyzed reactions, offering a pathway for the synthesis of bioactive compounds (Bellina et al., 2013).
Material Science and Corrosion Inhibition
In the context of material science, pyrazole derivatives have been investigated for their corrosion inhibition properties. The inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been studied, indicating that these compounds can serve as efficient corrosion inhibitors, highlighting their potential applications in protecting metals from corrosion (Chetouani et al., 2005).
Safety and Hazards
特性
IUPAC Name |
acetic acid;4-bromo-2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIPXUOYNUEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694549 | |
| Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-37-7 | |
| Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480438-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)
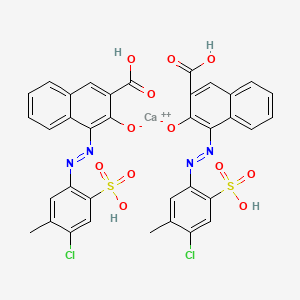

![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)
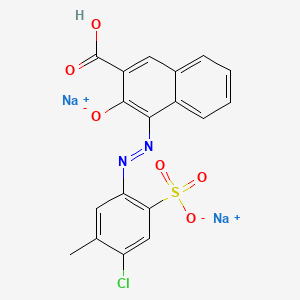
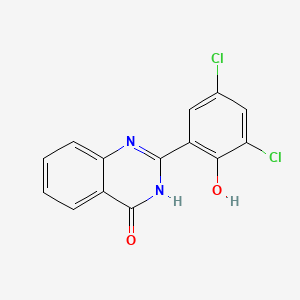
![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)
![1H-pyrrolo[2,3-f]quinoline](/img/structure/B1497108.png)

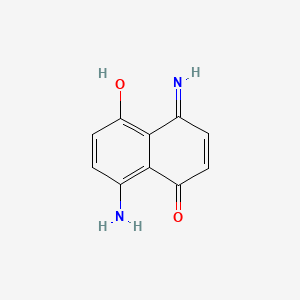
![Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol](/img/structure/B1497113.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B1497115.png)
